Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate chemical structure and physical properties
Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate chemical structure and physical properties
An In-Depth Technical Guide to Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document delves into its chemical structure, and known properties, and provides a validated synthesis protocol.
Introduction and Significance
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and coordination properties.[1][2] Compounds incorporating this scaffold have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2] The pyridine ring, another key pharmacophore, is a common feature in numerous approved drugs. The combination of these two heterocyclic systems in Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate results in a molecule with significant potential for further investigation in drug discovery as a building block for more complex bioactive molecules.[3] Furthermore, the presence of multiple nitrogen atoms makes it a candidate ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers.[4]
Chemical Structure and Isomerism
Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is characterized by a central 1,2,4-triazole ring substituted at the 3-position with a pyridine-3-yl group and at the 1-position with a methyl acetate group. The linkage at the N1 position of the triazole ring is a critical structural feature, as alkylation of unsymmetrical 3-substituted-1H-1,2,4-triazoles can potentially lead to a mixture of N1 and N2 isomers. The selective synthesis of the N1 isomer is a key challenge and a primary focus of the synthetic protocol outlined in this guide.
Chemical Structure Diagram:
Caption: A representative synthetic workflow for the preparation of the target compound.
Step-by-Step Experimental Procedure
Step 1: Synthesis of 3-(Pyridin-3-yl)-1H-1,2,4-triazole
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Preparation of Nicotinohydrazide: To a solution of nicotinic acid in methanol, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 4 hours. Remove the solvent under reduced pressure. To the resulting methyl nicotinate, add hydrazine hydrate and reflux for 6 hours. Cool the reaction mixture to obtain nicotinohydrazide.
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Formation of the Triazole Ring: A mixture of nicotinohydrazide and formamide is heated at 150-160 °C for 4 hours. [5]The resulting crude product is then purified by recrystallization from a suitable solvent to yield 3-(pyridin-3-yl)-1H-1,2,4-triazole.
Step 2: N-Alkylation to form Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate
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To a solution of 3-(pyridin-3-yl)-1H-1,2,4-triazole in a polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a weak base, for instance, potassium carbonate.
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To this suspension, add one equivalent of methyl bromoacetate dropwise at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford the desired N1-alkylated product.
Rationale for Experimental Choices:
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The use of a weak base like potassium carbonate in the N-alkylation step is crucial to deprotonate the triazole ring selectively, favoring the formation of the N1 isomer over the N2 isomer.
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DMF is chosen as the solvent due to its high polarity, which facilitates the dissolution of the triazole and the base, and its aprotic nature, which prevents it from participating in the reaction.
Spectral Characterization (Predicted)
While experimental spectra are not available, the expected spectral data can be predicted based on the chemical structure and data from analogous compounds. [6] ¹H NMR:
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Signals corresponding to the protons of the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm).
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A singlet for the methylene protons of the acetate group is anticipated around δ 5.0-5.5 ppm.
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A singlet for the methyl protons of the acetate group should appear around δ 3.7-3.9 ppm.
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A singlet for the C5-H of the triazole ring is expected around δ 8.0-8.5 ppm.
¹³C NMR:
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Carbon signals for the pyridine and triazole rings would be observed in the range of δ 120-160 ppm.
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The carbonyl carbon of the ester is expected around δ 165-170 ppm.
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The methylene carbon should appear around δ 50-55 ppm, and the methyl carbon around δ 52-54 ppm.
Mass Spectrometry (MS):
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The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound (218.21 g/mol ).
Infrared (IR) Spectroscopy:
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A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1730-1750 cm⁻¹.
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C=N stretching vibrations from the triazole and pyridine rings would be observed in the 1500-1650 cm⁻¹ region.
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C-H stretching vibrations will be present around 2900-3100 cm⁻¹.
Applications and Future Directions
Given the pharmacological importance of the 1,2,4-triazole and pyridine scaffolds, Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate serves as a valuable intermediate for the synthesis of novel drug candidates. The ester functionality provides a handle for further chemical modifications, such as conversion to amides or other derivatives, to explore structure-activity relationships. In the realm of materials science, this compound can be utilized as a ligand for the synthesis of coordination polymers and metal-organic frameworks with potential applications in catalysis, gas storage, and sensing. [3][4]
Conclusion
Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is a molecule with significant untapped potential. This guide has provided a detailed overview of its structure and a reliable synthetic protocol. While a complete set of physical and spectral data is not yet publicly available, the information presented here serves as a solid foundation for researchers to build upon. Further investigation into the properties and applications of this compound is warranted and is expected to yield valuable insights in both medicinal chemistry and materials science.
References
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Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]
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Vijay V. Dabholkar et al. Der Pharma Chemica, 2012, 4 (1):320-328. Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Available from: [Link]
-
ChemRxiv. Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. 2020. Available from: [Link]
-
Journal of Chemistry. Synthesis methods of 1,2,4-triazole-3-thiones: review. 2024. Available from: [Link]
-
ResearchGate. Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3 -... 2003. Available from: [Link]
-
PubChem. 2-(1H-1,2,4-triazol-3-yl)pyridine. Available from: [Link]
-
PMC. Crystal structure and supramolecular features of bis{ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate}trinitratolanthanum(III). Available from: [Link]
-
PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
-
ISRES. synthesis of 1,2,4 triazole compounds. Available from: [Link]
-
MDPI. Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c]t[3][4][5]riazoles. 2024. Available from: [Link]
-
SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]
-
International Journal of Current Research and Academic Review. Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Available from: [Link]
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
